molecular formula C10H8F4O3 B10977553 Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate CAS No. 14742-38-2

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate

Cat. No.: B10977553
CAS No.: 14742-38-2
M. Wt: 252.16 g/mol
InChI Key: CVUZQJFFDJNCQG-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is an organic compound characterized by the presence of a tetrafluorophenoxy group attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate typically involves the reaction of 2,3,5,6-tetrafluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Reaction Scheme:

2,3,5,6-tetrafluorophenol+ethyl bromoacetateK2CO3,DMF,heatEthyl 2-(2,3,5,6-tetrafluorophenoxy)acetate\text{2,3,5,6-tetrafluorophenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2,3,5,6-tetrafluorophenol+ethyl bromoacetateK2​CO3​,DMF,heat​Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The phenoxy group can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) to convert the ester to the acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Hydrolysis: 2-(2,3,5,6-tetrafluorophenoxy)acetic acid.

    Reduction: 2-(2,3,5,6-tetrafluorophenoxy)ethanol.

    Oxidation: Quinone derivatives of the phenoxy group.

Scientific Research Applications

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and resistance to solvents.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate in various applications depends on its chemical reactivity. For instance, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In pharmaceuticals, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,3,5-trifluorophenoxy)acetate
  • Ethyl 2-(2,4,5,6-tetrafluorophenoxy)acetate
  • Ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetate

Uniqueness

Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This specific arrangement can lead to distinct physical and chemical properties compared to other fluorinated analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications, from organic synthesis to pharmaceuticals and materials science. Understanding its preparation, reactions, and applications can pave the way for further research and development in these areas.

Properties

CAS No.

14742-38-2

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate

InChI

InChI=1S/C10H8F4O3/c1-2-16-7(15)4-17-10-8(13)5(11)3-6(12)9(10)14/h3H,2,4H2,1H3

InChI Key

CVUZQJFFDJNCQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

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